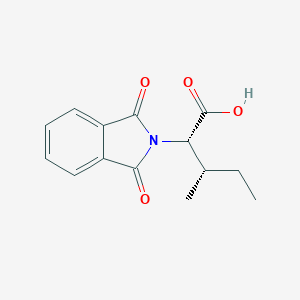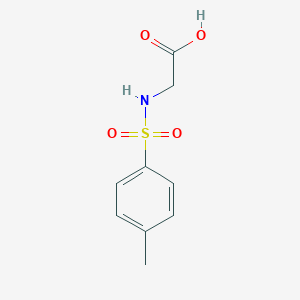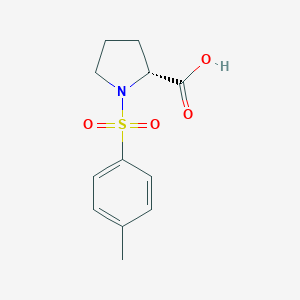
Phthaloyl-L-Isoleucin
Übersicht
Beschreibung
Phthaloyl-L-isoleucine is a product used for proteomics research applications . It has a molecular formula of C14H15NO4 and a molecular weight of 261.27 .
Molecular Structure Analysis
The molecular structure of L-Isoleucine, a component of Phthaloyl-L-isoleucine, has a molecular formula of CHNO with an average mass of 131.173 Da .
Chemical Reactions Analysis
Isoleucine and its isomers undergo various chemical reactions. For instance, a simple 1H and 13C NMR spectrometric analysis can differentiate isoleucine and allo-isoleucine residues by inspecting the chemical shift and coupling constants of the signals . Photocatalysis has also emerged as a mild approach for amino acid modification, capable of modifying almost all canonical amino acids .
Physical And Chemical Properties Analysis
Phthaloyl-L-isoleucine is a white crystalline powder with a melting point of 118 - 122 °C . It has a molecular weight of 261.28 and an MDL number of MFCD00190998 .
Wissenschaftliche Forschungsanwendungen
Optische Echtzeit-Detektion in lebenden Zellen
Phthaloyl-L-Isoleucin kann bei der Entwicklung von genetisch kodierten Nanosensoren für die optische Echtzeit-Detektion von Isoleucin in lebenden Zellen verwendet werden. Solche Sensoren, wie der genetisch kodierte Isoleucin-Indikator (GEII), sind pH-stabil und Isoleucin-spezifisch, was die Überwachung des Isoleucin-Stoffwechselflusses in Bakterien- und Hefezellen ermöglicht . Diese Anwendung ist entscheidend für das Verständnis der metabolischen Regulation von Isoleucin und könnte für das metabolische Engineering zur Steigerung der Isoleucinproduktion in der Tierfutterindustrie verwendet werden.
Hochdruck-Phasenstabilität
Forschungen an this compound unter Schockbedingungen haben gezeigt, dass es die kristallgraphische Phasenstabilität beibehält. Diese Eigenschaft ist bedeutsam für Materialien, die rauen Umgebungen standhalten müssen, wie sie in der Luft- und Raumfahrt, der Verteidigung und der Herstellung von Hochtemperatur-Molekulargeräten vorkommen . Die Fähigkeit von this compound, unter dynamischen Schockbedingungen stabil zu bleiben, ohne Phasenumwandlungen oder Gitterverformungen zu erfahren, macht es zu einem vielversprechenden Kandidaten für die Geräteherstellung.
Fragmentierungsuntersuchungen in der Massenspektrometrie
This compound ist an Fragmentierungsuntersuchungen beteiligt, die für die Metabolomics und die Peptidsequenzierung mittels Massenspektrometrie entscheidend sind. Diese Anwendung ist wichtig für die Charakterisierung von Strukturisomeren und den Nachweis von Krankheiten wie dem Ahornsirup-Harnkrankheit in Neugeborenenscreeningprogrammen .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWUOYPIXTMLF-KWQFWETISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139573 | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29588-88-3 | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using N-(ethoxycarbonyl)phthalimide in the synthesis of Phthaloyl-L-isoleucine?
A1: The research by [, ] highlights the importance of N-(ethoxycarbonyl)phthalimide as a reagent in synthesizing Phthaloyl-L-isoleucine. This method, a modification of the Nefkens, Tesser, and Nivard procedure, utilizes N-(ethoxycarbonyl)phthalimide to react with the sodium salt of L-isoleucine in an aqueous solution. This reaction initially forms N-[N-(ethoxycarbonyl)phthalamoyl]-L-isoleucine, an intermediate confirming the proposed reaction mechanism []. Subsequently, refluxing this intermediate in toluene yields optically pure Phthaloyl-L-isoleucine []. This approach offers a controlled and effective route to obtain the desired product.
Q2: What are the identified byproducts of this synthesis method, and why is their presence important?
A2: The research identifies several byproducts formed during the synthesis of Phthaloyl-L-valine, a compound synthesized using a similar methodology. These byproducts include N-(ethoxycarbonyl)phthalamic acid, phthalic acid, valine, and the phthalamic acid derivative of phthaloylvaline []. Identifying these byproducts is crucial for understanding the reaction mechanism and optimizing the synthesis process for better yields and purity of the target compound. Additionally, understanding the nature and formation of byproducts is essential for developing effective purification strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)




